N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE
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Overview
Description
N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in industrial cleaning agents. This compound is characterized by its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective against a broad spectrum of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE typically involves the reaction of N,N-dimethyldodecylamine with an allyl chloride derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the temperature maintained between 60-80°C. The process involves the following steps:
Preparation of Intermediate: Ethanol, epichlorohydrin, and diisopropylamine are added to a stirring reactor with a reflux device. The temperature is increased to 60-80°C, and ethylene glycol is added slowly. The reaction is maintained for 4-10 hours to obtain a 3-chloro-2-hydroxyethoxypropanol intermediate.
Formation of Final Product: Water and N,N-dimethyldodecylamine are added to the intermediate. The temperature is maintained at 70-80°C, and the reaction is carried out for 2-4 hours. The reaction system is then subjected to reflux for an additional 2-4 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion rates and cost efficiency. The solvents and catalysts used in the reaction can be recycled, reducing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of bromide or iodide derivatives.
Scientific Research Applications
N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membrane interactions and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Utilized in industrial cleaning agents, water treatment, and as a biocide in various applications
Mechanism of Action
The compound exerts its effects by disrupting intermolecular interactions and dissociating lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The molecular targets include the lipid components of cell membranes, and the pathways involved are primarily related to membrane integrity and permeability .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar disinfectant properties.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic surfactant used for protein solubilization.
Uniqueness
N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is unique due to its hydroxylallyl group, which enhances its surfactant properties and provides additional reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong antimicrobial activity and surfactant properties .
Properties
IUPAC Name |
dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNIKUGQABQQKK-BACBYAOASA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38094-02-9 |
Source
|
Record name | Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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